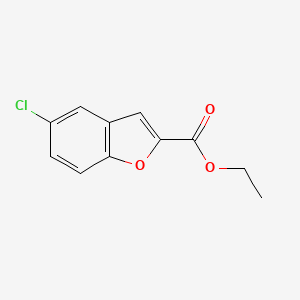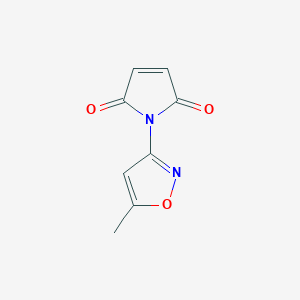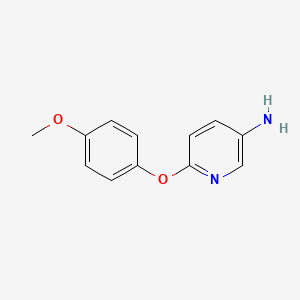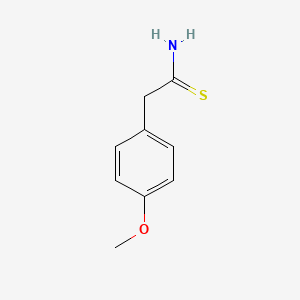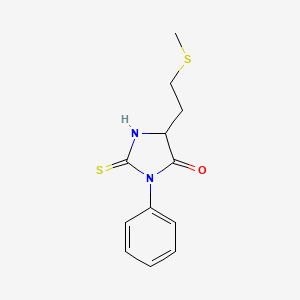![molecular formula C23H21NO2 B1351254 3-[2,3-Di(benzyloxy)phenyl]propanenitrile CAS No. 249278-33-9](/img/structure/B1351254.png)
3-[2,3-Di(benzyloxy)phenyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2,3-Di(benzyloxy)phenyl]propanenitrile (DBPN) is a chemical compound that has recently been the subject of much scientific research. It is a derivative of aniline, and is a white solid at room temperature. DBPN has a wide range of applications, including use in organic synthesis, drug discovery, and as a catalyst in various chemical reactions.
Applications De Recherche Scientifique
Anticancer Agent Development
This compound has been explored for its potential as an anticancer agent. Researchers have designed and synthesized derivatives that have shown promising results in inhibiting tubulin polymerization, a process crucial for cell division in cancer cells . These derivatives have been evaluated for cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers, showing significant potential as anticancer agents .
Tubulin Polymerization Inhibition
The derivatives of 3-[2,3-Di(benzyloxy)phenyl]propanenitrile have been tested for their ability to inhibit tubulin polymerization. This is an important target for cancer therapy as the inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis in cancer cells. The compound has shown effectiveness in this application, particularly against breast cancer cell lines .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding modes of this compound’s derivatives at the colchicine-binding site of tubulin protein. These studies are crucial for the design of new drugs as they provide insights into the molecular interactions that underlie the compound’s anticancer activity .
EGFR Kinase Inhibition
Derivatives of 3-[2,3-Di(benzyloxy)phenyl]propanenitrile have been designed to target the Epidermal Growth Factor Receptor (EGFR) kinase, which plays a significant role in the progression of various cancers. Inhibiting EGFR kinase is a strategy for controlling tumor growth and proliferation. One study reported a derivative that inhibits EGFR kinase at a concentration of 2.05µM, indicating strong potential for further development .
Antiproliferative Activity
The antiproliferative activity of this compound’s derivatives has been evaluated against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cervical cancer). These studies are essential for determining the compound’s effectiveness in slowing down or stopping the growth of cancer cells .
Apoptosis Induction
Research has shown that certain derivatives can induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a desired outcome in cancer treatment as it leads to the elimination of cancer cells without affecting normal cells. The ability to induce apoptosis makes this compound a valuable candidate for anticancer drug development .
Drug-like Property Prediction
In silico prediction studies have been carried out to assess the drug-like properties of the derivatives of 3-[2,3-Di(benzyloxy)phenyl]propanenitrile. These studies predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which are critical for the development of a safe and effective drug .
Bioactivity Study
Bioactivity studies are conducted to evaluate the biological effects of a compound and its derivatives. For 3-[2,3-Di(benzyloxy)phenyl]propanenitrile, these studies have included the assessment of cytotoxicity and the ability to inhibit key proteins involved in cancer progression. The results have been promising, suggesting that the compound has significant bioactivity against cancer cells .
Propriétés
IUPAC Name |
3-[2,3-bis(phenylmethoxy)phenyl]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c24-16-8-14-21-13-7-15-22(25-17-19-9-3-1-4-10-19)23(21)26-18-20-11-5-2-6-12-20/h1-7,9-13,15H,8,14,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJBHBAEOKFBLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384264 |
Source


|
| Record name | 3-[2,3-di(benzyloxy)phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2,3-Di(benzyloxy)phenyl]propanenitrile | |
CAS RN |
249278-33-9 |
Source


|
| Record name | 3-[2,3-di(benzyloxy)phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1351177.png)
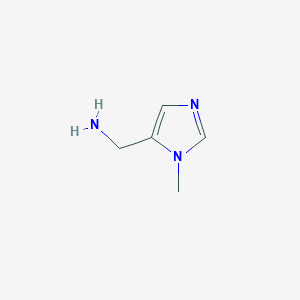


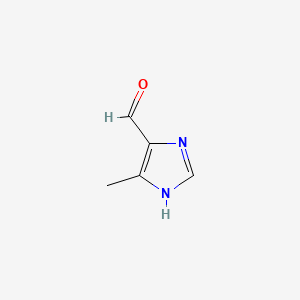
![1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one](/img/structure/B1351185.png)
